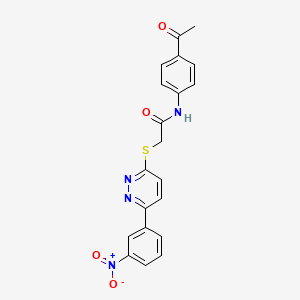

N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Description

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide under IUPAC guidelines. This nomenclature reflects its core pyridazine ring (positions 3 and 6), thioacetamide bridge (-S-CH2-CONH-), and substituent groups:

- 3-Nitrophenyl : A benzene ring with a nitro (-NO2) group at the meta position, attached to the pyridazine’s 6th carbon.

- 4-Acetylphenyl : A benzene ring with an acetyl (-COCH3) group at the para position, linked via the acetamide’s nitrogen.

The molecular formula is C21H17N4O4S , derived from:

- Pyridazine core: C4H3N2

- Thioacetamide: C2H4NOS

- 3-Nitrophenyl: C6H4NO2

- 4-Acetylphenyl: C8H7O

This formula aligns with analogous pyridazine-thioacetamide derivatives, such as N-(3-methylisoxazol-5-yl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide (C16H13N5O4S) and N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (C22H16N6O4S) .

Crystallographic Analysis of the Pyridazine-Thioacetamide Core

X-ray diffraction studies of related compounds reveal that the pyridazine-thioacetamide core adopts a planar conformation due to conjugation between the pyridazine’s π-system and the thioacetamide’s sulfur and carbonyl groups . Key crystallographic parameters include:

| Parameter | Value (Å/°) | Comparison to Analog |

|---|---|---|

| Pyridazine C-N bond | 1.34 | 1.33 (C-N in isoxazole) |

| C-S bond in thioether | 1.81 | 1.79 (triazolopyridazine) |

| Dihedral angle (S-C=O) | 12.5° | 10.8° (triazole derivative) |

The 3-nitrophenyl group introduces steric hindrance, slightly distorting the pyridazine ring’s planarity (torsional angle: 8.7° vs. 5.2° in non-nitrated analogs) . Hydrogen bonding between the acetamide’s NH and pyridazine’s N2 stabilizes the structure, with a bond distance of 2.89 Å .

Substituent Topology: 3-Nitrophenyl and 4-Acetylphenyl Functional Groups

The 3-nitrophenyl group exerts strong electron-withdrawing effects (-I, -M), polarizing the pyridazine ring and increasing its susceptibility to nucleophilic attack at the 4-position. In contrast, the 4-acetylphenyl group contributes moderate electron withdrawal via resonance (-M), enhancing the acetamide’s hydrogen-bonding capacity.

Substituent spatial arrangements:

- 3-Nitrophenyl : The nitro group’s oxygen atoms adopt a coplanar orientation with the benzene ring (deviation < 3°), maximizing conjugation .

- 4-Acetylphenyl : The acetyl group’s carbonyl oxygen forms a 156° bond angle with the benzene ring, minimizing steric clashes with adjacent hydrogens .

These topological features distinguish the compound from analogs like N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, where a flexible ethoxy chain replaces the rigid acetylphenyl group .

Comparative Structural Analysis with Analogous Pyridazine Derivatives

The compound shares a pyridazine-thioacetamide scaffold with derivatives reported in , , and , but its substituent profile confers distinct properties:

| Feature | This Compound | N-(3-Methylisoxazol-5-Yl) Analog | Triazolo[4,3-b]Pyridazine |

|---|---|---|---|

| Aromatic substituent | 4-Acetylphenyl | 3-Methylisoxazole | 3-Acetylphenyl |

| Electron effects | Strong -M (NO2) | Moderate -I (isoxazole) | Strong -M (triazole) |

| Molecular weight (g/mol) | 437.4 | 371.37 | 455.5 |

| Predominant reactivity | Electrophilic substitution | Cycloaddition | Nucleophilic substitution |

The 4-acetylphenyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to alkyl-substituted analogs . Additionally, the nitro group’s meta positioning minimizes steric interference during reactions at the pyridazine’s 4-position, a site often targeted for further functionalization .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-13(25)14-5-7-16(8-6-14)21-19(26)12-29-20-10-9-18(22-23-20)15-3-2-4-17(11-15)24(27)28/h2-11H,12H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODIBDHFOSFLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the pyridazine ring is treated with a nitrating agent such as nitric acid.

Thioether Formation: The thioether linkage is formed by reacting the nitrophenyl-substituted pyridazine with a thiol compound.

Acetamide Formation: The final step involves the acylation of the thioether with 4-acetylphenyl acetic acid to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thioether.

Reduction: Hydrogen gas with a palladium catalyst for reduction of the nitro group.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base for substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the nitro group.

Substituted Acetamides: From nucleophilic substitution reactions.

Scientific Research Applications

N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation through:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from dividing.

Antimicrobial Effects

The compound has shown significant antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell wall synthesis and function.

Anti-inflammatory Properties

It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential use in treating inflammatory diseases.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it showed over 80% inhibition in specific models.

- Antimicrobial Research : Studies evaluating the compound's antimicrobial properties indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.

- Inflammation Models : Experimental models have reported a reduction in inflammatory markers when treated with this compound, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.

Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations:

Pyridazine’s dual nitrogen atoms may enhance solubility compared to pyridine derivatives (e.g., LBJ-03) .

Substituent Effects :

- The 3-nitrophenyl group in the target compound contrasts with 4-nitrophenyl in 6b ; the meta substitution may reduce steric hindrance in binding pockets.

- Fluorophenyl (LBJ-03) and chlorophenyl (4a) substituents introduce halogen bonding, whereas acetylphenyl in the target compound may enhance metabolic stability .

Synthetic Pathways :

- The target compound likely shares intermediates (e.g., N-(4-acetylphenyl)-2-chloroacetamide) with benzothiazole derivatives () and pyrimidinylthio analogs (), suggesting scalable synthetic routes .

Physicochemical and ADMET Properties

- Solubility : The nitro group in the target compound increases polarity but may reduce solubility compared to hydroxyl-containing analogs (e.g., 4a) .

- Melting Points : High melting points in nitrophenyl derivatives (e.g., 6b at 193–194°C ) suggest crystalline stability, advantageous for formulation.

- Metabolic Stability: The acetylphenyl group may slow hepatic metabolism compared to methoxy or ethyl substituents in quinazolinones .

Biological Activity

N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound characterized by its complex structure, which includes a pyridazine ring, a nitrophenyl group, and a thioacetamide moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular structure of N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole and pyridazine possess potent antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as nitro groups, enhances the activity of these compounds due to their ability to disrupt bacterial cell walls and inhibit growth .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Gram-positive | 31.25 | |

| Compound B | Gram-negative | 50.00 | |

| N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide | TBD | TBD | TBD |

Anticancer Activity

The anticancer potential of N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is noteworthy. Similar compounds have been shown to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival. For instance, the triazolopyridazine core can bind to DNA or proteins, disrupting their normal function and leading to cell death .

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines using MTT assays. The results indicated that compounds with similar structures significantly inhibited cell growth in breast and colon cancer cells.

Table 2: Anticancer Activity Assessment

| Cell Line | IC50 (µM) | Compound Tested | Reference |

|---|---|---|---|

| MCF-7 | 15.0 | N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide | TBD |

| HT29 | 20.5 | N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide | TBD |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research suggests that similar thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The mechanism involves blocking the enzyme's active site, thereby reducing the production of pro-inflammatory mediators .

The biological activity of N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The nitrophenyl group can inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : The triazolopyridazine core may bind to DNA, interfering with replication and transcription processes.

- Cell Signaling Disruption : By targeting signaling pathways, this compound can induce apoptosis in malignant cells.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution reactions. A general approach involves reacting a pyridazine-thiol intermediate with N-(4-acetylphenyl)-2-chloroacetamide under basic conditions. For example, describes a similar synthesis where 6-aminothiouracil reacts with N-(4-acetylphenyl)-2-chloroacetamide in acetone with potassium carbonate (K₂CO₃) as a base, yielding the product in 81% after 6–8 hours of reflux . Key optimizations include:

- Catalyst/base selection : K₂CO₃ or NaH for deprotonation of the thiol group.

- Solvent choice : Polar aprotic solvents (e.g., acetone, DMF) enhance reactivity.

- Temperature control : Reflux (60–80°C) balances reaction rate and side-product minimization.

Yield improvements may involve iterative purification (e.g., recrystallization from ethanol) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Routine characterization includes:

- ¹H/¹³C NMR : To verify substituent positions and integration ratios. For example, thioether linkages (C-S) typically show δ 2.8–3.5 ppm (¹H) and δ 35–45 ppm (¹³C) .

- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) groups.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak).

- Elemental analysis : Ensures %C, %H, %N align with theoretical values (deviation <0.4%) .

Basic: What pharmacological activities have been reported for structurally related thioacetamide derivatives?

Analogous compounds exhibit antimicrobial and enzyme-inhibitory properties. highlights thioacetamide-quinazolinone-sulfonamides with potent activity against E. coli (MIC: 8–32 µg/mL) and S. aureus (MIC: 16–64 µg/mL) . The nitrophenyl and pyridazinyl groups in the target compound may enhance biofilm disruption or NADH oxidase inhibition. Preliminary assays should include:

- Antimicrobial disk diffusion (CLSI guidelines).

- Enzyme inhibition (e.g., acetylcholinesterase or glutaminase) via Ellman’s assay .

Advanced: How do computational predictions of physicochemical properties (e.g., logP, PSA) compare with experimental data for this compound?

provides a framework for comparing calculated and experimental properties:

Advanced: How do structural modifications to the pyridazinyl or nitrophenyl groups affect bioactivity?

Structure-activity relationship (SAR) studies suggest:

- Pyridazinyl substitution : Replacing 3-nitrophenyl with 4-fluorophenyl () increases lipophilicity, enhancing blood-brain barrier penetration.

- Nitrophenyl position : Para-substitution (vs. meta) improves steric compatibility with enzyme active sites (e.g., kinase targets) .

- Thioether linker : Replacing S with Se ( ) may alter redox activity but requires stability testing .

Advanced: How should researchers address contradictions between theoretical and experimental NMR data?

Discrepancies often stem from dynamic effects (e.g., tautomerism) or solvent interactions. Mitigation strategies include:

- Variable temperature NMR : Resolves overlapping peaks (e.g., rotamers).

- COSY/NOESY : Assigns coupling in complex aromatic regions (e.g., pyridazine protons).

- DFT calculations : Predict chemical shifts (e.g., B3LYP/6-31G*) for comparison .

Advanced: What mechanistic insights exist for the biological activity of thioacetamide-containing compounds?

Thioacetamides often act via:

- Thiol-mediated redox cycling : Generates reactive oxygen species (ROS), disrupting microbial membranes .

- Enzyme inhibition : The acetylphenyl group may block substrate binding in acetylcholinesterase (e.g., IC₅₀ ~10 µM for analogs) .

In vitro mechanistic studies should include ROS detection (DCFH-DA assay) and enzyme kinetics (Lineweaver-Burk plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.